molecular formula C12H16N2O5S B7579062 2-Hydroxy-2-methyl-3-[3-(thiophene-3-carbonylamino)propanoylamino]propanoic acid

2-Hydroxy-2-methyl-3-[3-(thiophene-3-carbonylamino)propanoylamino]propanoic acid

Cat. No. B7579062
M. Wt: 300.33 g/mol
InChI Key: KBOZLXXLIKFCAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-2-methyl-3-[3-(thiophene-3-carbonylamino)propanoylamino]propanoic acid, also known as TPMPA, is a compound that belongs to the family of amino acids. It is an antagonist of the GABA(A) receptor, which is a neurotransmitter receptor that plays a crucial role in the central nervous system. TPMPA has been extensively studied for its use in scientific research, particularly in the field of neuroscience.

Mechanism of Action

2-Hydroxy-2-methyl-3-[3-(thiophene-3-carbonylamino)propanoylamino]propanoic acid works by binding to the GABA(A) receptor and blocking the action of the neurotransmitter GABA. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity in the central nervous system. By blocking the action of GABA, 2-Hydroxy-2-methyl-3-[3-(thiophene-3-carbonylamino)propanoylamino]propanoic acid can increase neuronal activity and induce seizures.
Biochemical and Physiological Effects:
2-Hydroxy-2-methyl-3-[3-(thiophene-3-carbonylamino)propanoylamino]propanoic acid has been shown to have several biochemical and physiological effects. It can induce seizures in animals by blocking the action of GABA, which can be used to study the mechanisms of epilepsy. It can also be used to study the role of the GABA(A) receptor in anxiety and other neurological disorders. 2-Hydroxy-2-methyl-3-[3-(thiophene-3-carbonylamino)propanoylamino]propanoic acid has been shown to have anxiogenic effects in animals, which can be used to study the role of the GABA(A) receptor in anxiety disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-Hydroxy-2-methyl-3-[3-(thiophene-3-carbonylamino)propanoylamino]propanoic acid in lab experiments is its specificity for the GABA(A) receptor. 2-Hydroxy-2-methyl-3-[3-(thiophene-3-carbonylamino)propanoylamino]propanoic acid is a highly selective antagonist of this receptor, which makes it a useful tool for studying the role of this receptor in various neurological disorders. However, 2-Hydroxy-2-methyl-3-[3-(thiophene-3-carbonylamino)propanoylamino]propanoic acid has several limitations. It is a potent convulsant and can induce seizures in animals, which can be dangerous if not used properly. Additionally, 2-Hydroxy-2-methyl-3-[3-(thiophene-3-carbonylamino)propanoylamino]propanoic acid has a short half-life and must be administered frequently to maintain its effects.

Future Directions

There are several future directions for research on 2-Hydroxy-2-methyl-3-[3-(thiophene-3-carbonylamino)propanoylamino]propanoic acid. One area of interest is the role of the GABA(A) receptor in anxiety disorders. 2-Hydroxy-2-methyl-3-[3-(thiophene-3-carbonylamino)propanoylamino]propanoic acid has been shown to have anxiogenic effects in animals, which suggests that the GABA(A) receptor may play a role in anxiety. Another area of interest is the development of new GABA(A) receptor antagonists that are more selective and have fewer side effects than 2-Hydroxy-2-methyl-3-[3-(thiophene-3-carbonylamino)propanoylamino]propanoic acid. Finally, 2-Hydroxy-2-methyl-3-[3-(thiophene-3-carbonylamino)propanoylamino]propanoic acid can be used to study the mechanisms of epilepsy and to develop new treatments for this disorder.

Synthesis Methods

2-Hydroxy-2-methyl-3-[3-(thiophene-3-carbonylamino)propanoylamino]propanoic acid can be synthesized through a multi-step process that involves the reaction of several chemicals. One of the most commonly used methods involves the reaction of 3-amino-2-hydroxypropanoic acid with thiophene-3-carboxylic acid, followed by the addition of 2-methylpropanoyl chloride. The resulting compound is then purified through several steps of recrystallization and chromatography.

Scientific Research Applications

2-Hydroxy-2-methyl-3-[3-(thiophene-3-carbonylamino)propanoylamino]propanoic acid is widely used in scientific research, particularly in the field of neuroscience. It is used as an antagonist of the GABA(A) receptor, which is a neurotransmitter receptor that plays a crucial role in the central nervous system. 2-Hydroxy-2-methyl-3-[3-(thiophene-3-carbonylamino)propanoylamino]propanoic acid is used to study the physiological and biochemical effects of GABA(A) receptor antagonism, which can help researchers understand the role of this receptor in various neurological disorders.

properties

IUPAC Name

2-hydroxy-2-methyl-3-[3-(thiophene-3-carbonylamino)propanoylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O5S/c1-12(19,11(17)18)7-14-9(15)2-4-13-10(16)8-3-5-20-6-8/h3,5-6,19H,2,4,7H2,1H3,(H,13,16)(H,14,15)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBOZLXXLIKFCAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)CCNC(=O)C1=CSC=C1)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-2-methyl-3-[3-(thiophene-3-carbonylamino)propanoylamino]propanoic acid

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